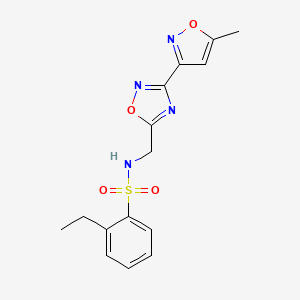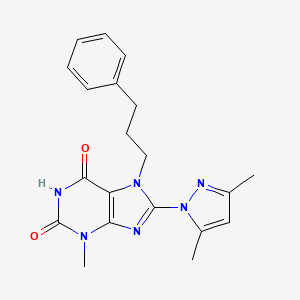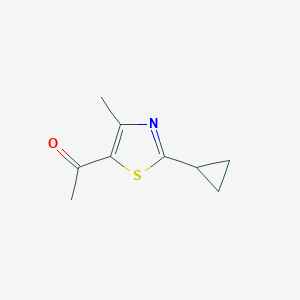![molecular formula C12H15ClN2O B2499513 N-{1-[(4-Chlorphenyl)methyl]piperidin-4-yliden}hydroxylamin CAS No. 68726-76-1](/img/structure/B2499513.png)
N-{1-[(4-Chlorphenyl)methyl]piperidin-4-yliden}hydroxylamin
Übersicht
Beschreibung
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine is a chemical compound with the molecular formula C12H15ClN2O It is also known by its IUPAC name, 1-(4-chlorobenzyl)-4-piperidinone oxime
Wissenschaftliche Forschungsanwendungen
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine typically involves the reaction of 4-chlorobenzyl chloride with piperidin-4-one, followed by the formation of the oxime. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The oxime formation is usually carried out in the presence of hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wirkmechanismus
The mechanism of action of N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include modulation of signal transduction pathways and alteration of cellular processes such as apoptosis and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Compounds with interesting pharmaceutical and biological activities.
Uniqueness
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKQQCHCHAFXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-benzyl-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2499431.png)
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)
![18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2499435.png)
![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)
![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![n-(1,3-Benzothiazol-2-yl)-2-cyano-n-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(2,5-dimethyl-1-propyl-1h-pyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)


![3-{[(4-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)

![(2Z)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)
